1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core with phenyl and morpholinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazinone core is replaced by the morpholinyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is not fully understood but likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-oxo-2-(2-methylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a phenyl group on the morpholinyl ring.
1-[2-oxo-2-(2-phenylpiperidin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one: Similar structure but with a piperidinyl ring instead of a morpholinyl ring.
Uniqueness
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is unique due to the combination of its pyrazinone core with phenyl and morpholinyl substituents. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C22H21N3O3/c26-21-13-23-19(17-7-3-1-4-8-17)14-25(21)16-22(27)24-11-12-28-20(15-24)18-9-5-2-6-10-18/h1-10,13-14,20H,11-12,15-16H2 |
InChI Key |
CCQOZVGXJHLRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.